methyl 4-(N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate
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Description
Methyl 4-(N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound is related to a wide range of synthetic and characterization studies in scientific research. For example, derivatives of 1,2,4-triazole and thiophene, such as those mentioned, are often synthesized to explore their structural and electronic properties. Studies have shown the synthesis of similar compounds through one-pot strategies, characterizing them using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction analyses. These compounds are examined for their molecular structures, stabilized by weak intermolecular hydrogen bonding interactions, and analyzed for their electrostatic potential and frontier molecular orbital analysis, providing insights into their stability and reactivity (Ahmed et al., 2016).
Antimicrobial and Pharmacological Properties
Similar compounds are also synthesized to evaluate their antimicrobial properties. Research has involved the synthesis of new quinazolines with potential antimicrobial agents, indicating that structurally related compounds could serve as leads for developing new antimicrobial therapies. These compounds undergo various reactions and are tested against a range of bacteria and fungi, showcasing their potential in addressing microbial resistance (Desai et al., 2007).
Anticancer Research
Furthermore, the exploration of 1,2,4-triazole derivatives in cancer research is significant. Compounds with similar structural features have been synthesized and assessed for their role in inhibiting cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer spheroids. Such studies highlight the potential of these compounds in developing new anticancer strategies, focusing on their ability to affect cancer cell viability and migration (Šermukšnytė et al., 2022).
Material Science and Optical Storage
In material science, the study of azo polymers incorporating similar molecular structures demonstrates the application in reversible optical storage. These compounds show that cooperative motion between the azo and other groups in the polymer can significantly enhance photoinduced birefringence, making them useful for optical data storage technologies (Meng et al., 1996).
Corrosion Inhibition
Derivatives of triazoles, including those structurally related to the chemical compound , have been evaluated for their corrosion inhibition properties. These studies involve assessing their effectiveness in protecting metals against corrosion in acidic environments, contributing valuable insights into developing new corrosion inhibitors (Rahmani et al., 2018).
properties
IUPAC Name |
methyl 4-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-28-18(24)13-4-8-15(9-5-13)30(26,27)20-10-11-22-19(25)23(14-6-7-14)17(21-22)16-3-2-12-29-16/h2-5,8-9,12,14,20H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRHMWJWXNDFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)benzoate |
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